

i-cholesteryl methyl ether molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *i*-Cholesteryl methyl ether

Cat. No.: B15547531

[Get Quote](#)

Technical Guide: i-Cholesteryl Methyl Ether

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **i-cholesteryl methyl ether**, including its fundamental physicochemical properties, relevant experimental protocols for synthesis and analysis, and a logical workflow for its characterization.

Core Properties of i-Cholesteryl Methyl Ether

i-Cholesteryl methyl ether, also known as 6 β -Methoxy-3 α ,5-cyclo-5 α -cholestane, is a derivative of cholesterol.^[1] It serves as a biochemical reagent and can be utilized as a biomaterial in life science research.^[2]

Data Presentation

A summary of the key quantitative data for **i-cholesteryl methyl ether** is presented below.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₄₈ O	[1] [2] [3] [4]
Molecular Weight	400.7 g/mol (Computed)	[3]
400.68 g/mol	[1] [4]	
Monoisotopic Mass	400.370516150 Da	[3]
CAS Number	2867-93-8	[1] [2] [3]

Experimental Protocols

While specific protocols for the direct synthesis of **i-cholesteryl methyl ether** are not readily available in the provided context, methodologies for the synthesis of the closely related cholesteryl methyl ether and other cholesteryl ethers, as well as relevant analytical procedures, are detailed below. These methods provide a strong foundation for working with cholesterol derivatives.

Synthesis of Cholesteryl Methyl Ether via Diazomethane

This procedure details the methylation of cholesterol using diazomethane with fluoboric acid as a catalyst, which can be adapted from the synthesis of cholestanyl methyl ether.[\[5\]](#)

Materials:

- Cholesterol
- Methylene chloride (dry)
- Anhydrous diethyl ether
- Concentrated fluoboric acid
- Diazomethane solution (0.45M in dry methylene chloride)
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate

- Acetone

Procedure:

- Prepare a catalyst stock solution by carefully adding 0.133 mL of concentrated fluoboric acid to a 25-mL volumetric flask containing 19 mL of anhydrous diethyl ether cooled to 0°C. Adjust the final volume to 25 mL with methylene chloride.[5]
- Dissolve 0.200 g of dry cholesterol in 10 mL of methylene chloride in a 50-mL Erlenmeyer flask.[5]
- Add 0.3 mL of the catalyst stock solution to the cholesterol solution and swirl the mixture.[5]
- Add the 0.45M diazomethane solution from a buret at a rate of approximately 2 mL per minute until the yellow color of diazomethane persists.[5]
- Allow the reaction mixture to stand for 1 hour.[5]
- Filter the reaction mixture to remove any amorphous polymethylene, washing the solid with methylene chloride.[5]
- Combine the filtrate and washings and wash sequentially with 5 mL of saturated aqueous sodium bicarbonate and three 5-mL portions of water.[5]
- Dry the organic layer over anhydrous sodium sulfate.[5]
- Remove the solvent on a steam bath under a stream of nitrogen, followed by reduced pressure.[5]
- Recrystallize the resulting crude product from acetone to yield purified cholesteryl methyl ether.[5] This general method has been reported to yield cholesteryl methyl ether from cholesterol in 95% yield.[5]

Acid-Catalyzed Hydrolysis of i-Cholesteryl Methyl Ether

i-Cholesteryl methyl ether can be used as a starting material for the synthesis of isotopically labeled cholesterol through acid-catalyzed hydrolysis.[6]

Materials:

- **i-Cholesteryl methyl ether**
- 1,4-Dioxane
- Trifluoromethanesulfonic acid (catalyst)
- Water ($H_2^{17}O$ or $H_2^{18}O$ for isotopic labeling)

Procedure:

- Dissolve **i-cholesteryl methyl ether** in 1,4-dioxane.
- Add trifluoromethanesulfonic acid as a catalyst.
- Add 5 equivalents of water.
- Stir the reaction at room temperature. The reaction proceeds to form cholesterol.[\[6\]](#)

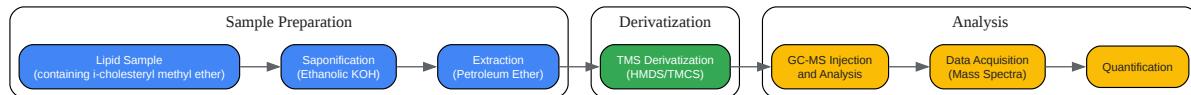
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of cholesterol and its derivatives, which are often derivatized to increase volatility for GC analysis.[\[7\]](#)[\[8\]](#)

1. Sample Preparation and Saponification:

- Accurately weigh approximately 1 g of the sample into a flask.
- Add 40 mL of 95% ethanol and 8 mL of 50% potassium hydroxide (KOH).
- Reflux the mixture for about 70 minutes to saponify the lipids.[\[8\]](#)
- After cooling, extract the unsaponifiable matter (containing the cholesterol derivative) using petroleum ether.[\[8\]](#)

2. Derivatization (to Trimethylsilyl Ether):


- The extracted sample is dried down.
- The residue is derivatized to form a trimethylsilyl (TMS) ether using reagents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a solvent such as dimethylformamide (DMF).^[8] This step increases the volatility of the analyte for GC analysis.

3. GC-MS Analysis:

- Inject 1 μ L of the derivatized sample into the GC-MS.
- GC Conditions (Example for TMSE Cholesterol):
 - Inlet Temperature: 300°C^[7]
 - Carrier Gas: Helium at a flow rate of 1 mL/min^[7]
 - Oven Program: Start at 280°C for 5 min, ramp at 5°C/min to 292.5°C, then ramp at 23.75°C/min to 340°C.^[7]
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV^[7]
 - Source Temperature: 230°C^[7]
 - Quadrupole Temperature: 150°C^[7]
 - Detection: Scan or Selected Ion Monitoring (SIM) mode to detect characteristic ions of the derivatized compound.^[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a cholesterol derivative like **i-cholesteryl methyl ether** using GC-MS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. i-Cholesteryl methyl ether - Immunomart [immunomart.com]
- 3. (3alpha,5R,6beta)-6-Methoxy-3,5-cyclocholestane | C₂₈H₄₈O | CID 102344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- To cite this document: BenchChem. [i-cholesteryl methyl ether molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547531#i-cholesteryl-methyl-ether-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com